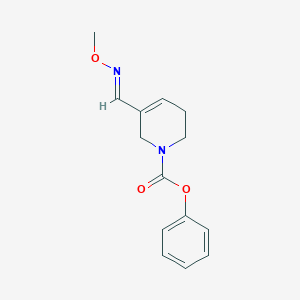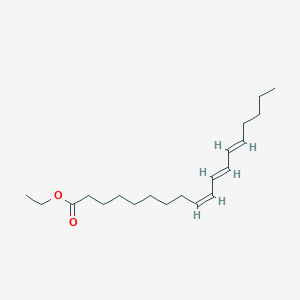
9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of octadecatrienoic acid ethyl esters, including the specific configuration of 9(Z),11(E),13(E), involves complex chemical processes. Notably, a study describes the synthesis of four new octadecatrienoic acid ethyl esters undergoing cyclization through an intramolecular Diels-Alder (IMDA) reaction, highlighting the 1,5-sigmatropic hydrogen shift reactions in Z,E dienoic structures, a key step preceding IMDA reactions (Matikainen et al., 1997).
Molecular Structure Analysis
The molecular structure of 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester is defined by its conjugated diene system, which significantly influences its reactivity and physical properties. The structural analysis of polyunsaturated fatty acids synthesized reveals insights into the relationship between their physical properties and chemical structure, providing a foundation for understanding the properties of specific configurations like 9(Z),11(E),13(E) (Klok et al., 1980).
Chemical Reactions and Properties
Chemical reactions involving 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester are diverse, including isomerization and oxidation processes. One notable reaction is the 1,5-hydrogen shift, pivotal in the isomerization process that precedes cyclization reactions, highlighting the compound's dynamic chemical behavior (Matikainen et al., 1997).
Aplicaciones Científicas De Investigación
Pheromone Preparation : The ethyl ester of (Z)-13-octadecatrienoic acid is utilized in the preparation of pheromones with C16 and C18 chains, functioning as insect pheromones (Mangold & Becker, 1986).
Anti-inflammatory Applications : A compound closely related to 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester, namely (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has been shown to suppress inflammation in mouse models (Dong, Oda, & Hirota, 2000).
Chemical Transformations : Acid treatment of a related compound, 13(S)-(9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid, in specific solvents can lead to the production of epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids (Gardner, Nelson, Tjarks, & England, 1984).
Stereochemical Analysis : Methyl esters of compounds structurally similar to 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester are used for regio- and stereochemical analysis of trihydroxyoctadecenoic acids (Hamberg, 1991).
Synthesis of Oxylipins : 3-Oxalinolenic acid, a key intermediate in synthesizing various compounds, is related to 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester. It's used in plant enzyme reactions (Hamberg et al., 2006).
Cyclization Studies : Synthesized ethyl esters of octadecatrienoic acid undergo cyclization to form various stereoisomers, illustrating its versatility in chemical transformations (Matikainen, Kaltia, Hämäläinen, & Hase, 1997).
Conversion Studies : The conversion of related hydroperoxy compounds to hydroxy fatty acids by KOH is studied for its kinetics and yield, demonstrating the chemical reactivity of these compounds (Simpson & Gardner, 1993).
Enzymatic Conversions : The compound is involved in enzymatic conversions in plants and serves as a biomimetic model for these processes (Grechkin, Mukhtarova, & Hamberg, 2005).
Propiedades
IUPAC Name |
ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGCHYVFHLTZIM-CPIUXLSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
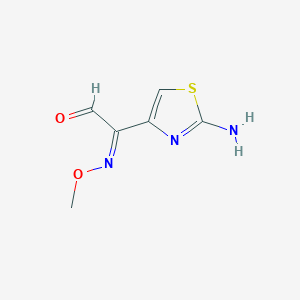
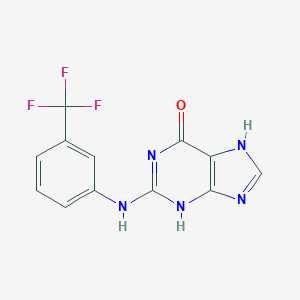
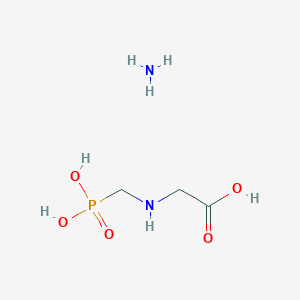
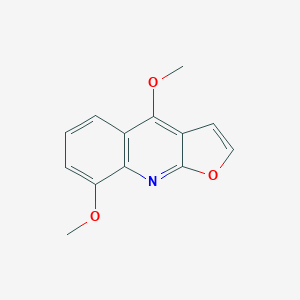
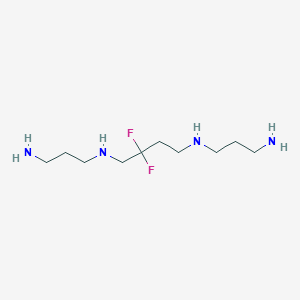
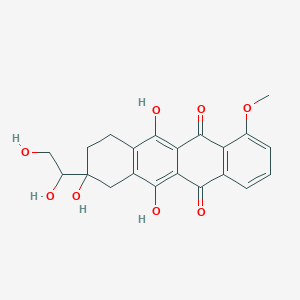
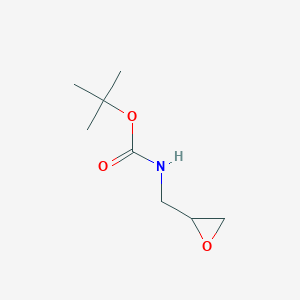
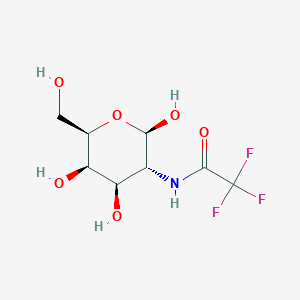
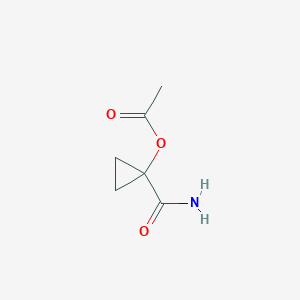
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

